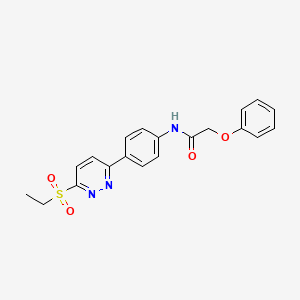
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridin-2-ylamino group, a thiazole-4-carbonyl group, and a piperazin-1-ylphenyl group . It belongs to the class of organic compounds known as alpha amino acid amides .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been synthesized and screened for their cytotoxic activity against various cancer cell lines. For instance, similar compounds have shown significant activity against the human breast cancer cell line MCF-7, suggesting potential as anticancer agents . The compound could be explored for its efficacy in inhibiting cancer cell growth and inducing apoptosis in tumor cells.
Radiosensitizing Agents
Some thiazole derivatives have been studied for their ability to enhance the effect of radiation therapy on cancer cells. They can act as radiosensitizers, potentially decreasing the IC50 values of radiation, which means lower doses of radiation may be required to achieve the same therapeutic effect . This application could be vital in reducing the side effects of radiation therapy in cancer treatment.
Antimicrobial and Antifungal Agents
Thiazoles are known for their antimicrobial properties. They have been used to develop drugs like sulfathiazole, an antimicrobial drug. The compound under analysis could be investigated for its effectiveness against bacterial and fungal pathogens, which could lead to the development of new antimicrobial and antifungal medications .
Antiviral Agents
Thiazole derivatives have also been reported to exhibit antiviral activities. They could be potential candidates for the development of new antiretroviral drugs, especially in the fight against HIV and other viral infections .
Anti-inflammatory and Analgesic Agents
The anti-inflammatory and analgesic properties of thiazole compounds make them candidates for the development of new pain relief and anti-inflammatory drugs. They could be particularly useful in treating chronic inflammatory diseases without the side effects associated with current medications .
Neuroprotective Agents
Thiazole derivatives have shown promise as neuroprotective agents. They could play a role in the synthesis of neurotransmitters and help in the normal functioning of the nervous system. This application could be explored for the treatment of neurodegenerative diseases and as a supportive therapy for neurological health .
Antitumor and Cytotoxic Agents
Apart from their anticancer activity, thiazole derivatives can also act as antitumor agents. They have been studied for their cytotoxic effects on various tumor cells, which could lead to the development of new chemotherapeutic agents .
Anti-fibrosis Activity
Research has indicated that certain thiazole derivatives display anti-fibrosis activity, which could be beneficial in treating fibrotic diseases. The compound could be evaluated for its potential to inhibit or reverse the fibrosis process in diseases such as liver cirrhosis .
Mechanism of Action
Target of Action
It is part of a series of novel 4-(4-substituted-thiazol-2-ylamino)-n-(pyridin-2-yl) benzene-sulfonamides . These compounds have been screened for their cytotoxic activity against the human breast cancer cell line (MCF-7) .
Mode of Action
Similar compounds in its class have shown significant cytotoxic activity against the mcf-7 cell line
Result of Action
The compound has shown significant cytotoxic activity against the MCF-7 cell line . This suggests that the compound may have potential as an anticancer agent.
properties
IUPAC Name |
1-[4-[4-[2-(pyridin-2-ylamino)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-15(27)16-5-7-17(8-6-16)25-10-12-26(13-11-25)20(28)18-14-29-21(23-18)24-19-4-2-3-9-22-19/h2-9,14H,10-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCAKDNWIMENTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)
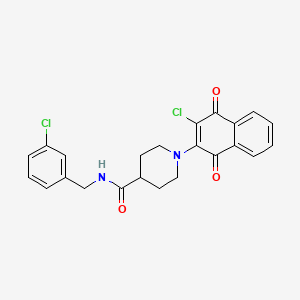
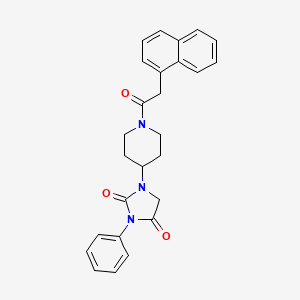
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2742947.png)


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2742955.png)
![1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide](/img/structure/B2742956.png)
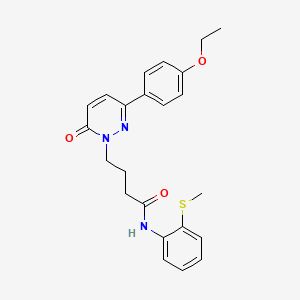
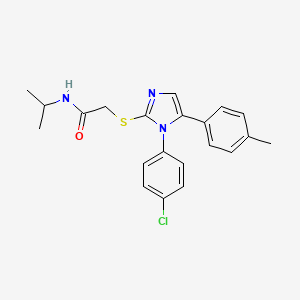

![5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B2742961.png)
![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)
